

Structural Elucidation of 3-(1-Aminoethyl)-4fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)-4-fluorophenol

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **3-(1-Aminoethyl)-4-fluorophenol**. This molecule, a substituted phenol derivative, holds potential interest in medicinal chemistry and drug development. This document outlines the logical workflow for confirming its chemical structure, from synthesis to spectroscopic analysis. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the entire process.

Introduction

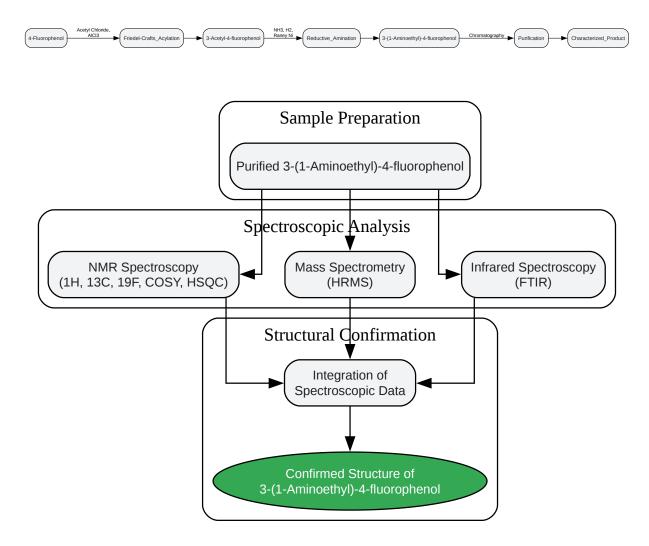
The precise determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. **3-(1-Aminoethyl)-4-fluorophenol** is a small molecule featuring a phenol ring substituted with a fluorine atom and an aminoethyl group. The presence of these functional groups and a stereocenter suggests potential biological activity, making its unambiguous structural confirmation critical for any further investigation. This guide details the analytical workflow for the structural elucidation of this compound.



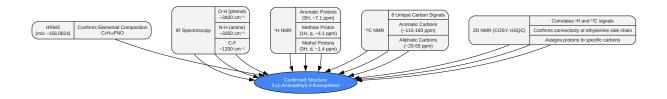
Synthesis and Purification

The synthesis of **3-(1-Aminoethyl)-4-fluorophenol** can be approached through various synthetic routes, often starting from commercially available precursors like 4-fluorophenol. A plausible synthetic pathway is outlined below.

General Synthetic Workflow







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